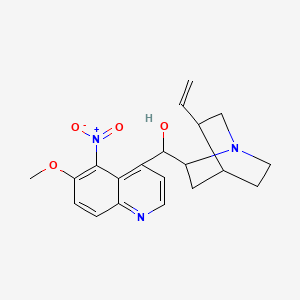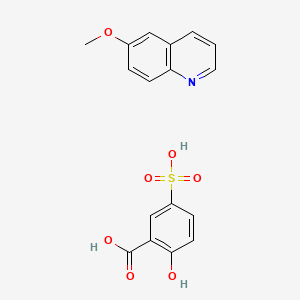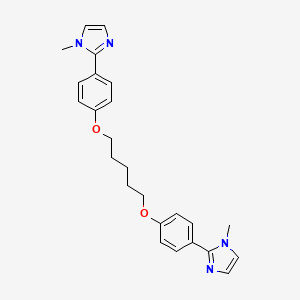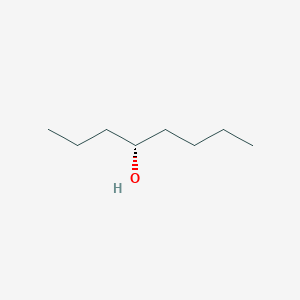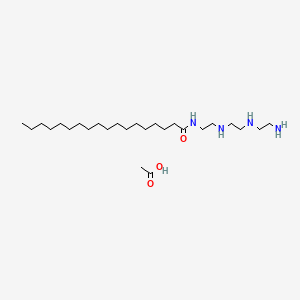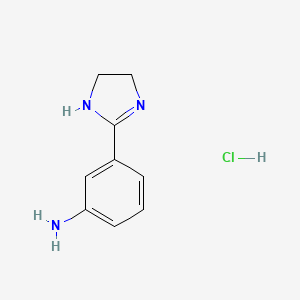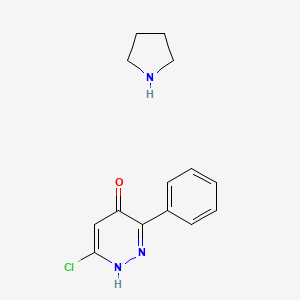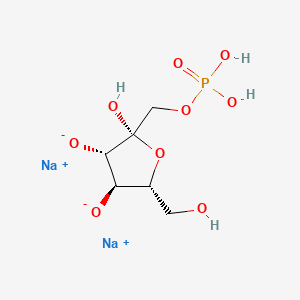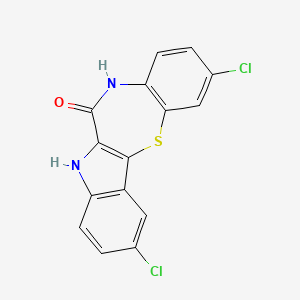![molecular formula C21H19N3O B12673751 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one CAS No. 94109-22-5](/img/structure/B12673751.png)
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound belongs to the class of perimidines, which are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one typically involves the reaction of perimidines with cyclohexylamine. One method involves the reaction of perimidines with β-nitrostyrene in polyphosphoric acid at 65-70°C for 5 hours . The reaction mixture is then poured into water and neutralized with ammonia solution, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the perimidine ring.
Substitution: Nucleophilic substitution reactions can occur, where the cyclohexylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted perimidines.
Aplicaciones Científicas De Investigación
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription . This inhibition leads to the disruption of DNA processes, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds also exhibit anticancer properties by inhibiting topoisomerase enzymes.
1,8-Dihydropyrido[2,3,4-gh]perimidin-7-ones: These compounds share a similar perimidine core structure and have been studied for their luminescent properties.
Uniqueness
4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one is unique due to its specific cyclohexylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
94109-22-5 |
|---|---|
Fórmula molecular |
C21H19N3O |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
4-(cyclohexylamino)benzo[e]perimidin-7-one |
InChI |
InChI=1S/C21H19N3O/c25-21-15-9-5-4-8-14(15)19-18-16(21)10-11-17(20(18)23-12-22-19)24-13-6-2-1-3-7-13/h4-5,8-13,24H,1-3,6-7H2 |
Clave InChI |
LITYGXHOWXYFMR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2=C3C4=C(C=C2)C(=O)C5=CC=CC=C5C4=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


